molecular formula C15H21N3S2 B6103719 5-(6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol

5-(6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B6103719
M. Wt: 307.5 g/mol
InChI Key: ITZRENALTDLJBF-UHFFFAOYSA-N
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Description

5-(6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is a complex organic compound with a unique structure that combines a benzothiophene ring with a triazole moiety

Preparation Methods

The synthesis of 5-(6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene ring, followed by the introduction of the triazole moiety. Common synthetic routes include cyclization reactions and the use of specific reagents to introduce the tert-butyl and methyl groups. Industrial production methods may involve optimization of reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological targets, making it a candidate for drug discovery and development.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 5-(6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets, such as enzymes or receptors. The triazole moiety can form hydrogen bonds or coordinate with metal ions, while the benzothiophene ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds include other benzothiophene derivatives and triazole-containing molecules. Compared to these compounds, 5-(6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is unique due to the specific combination of functional groups and its potential applications. Some similar compounds are:

  • Benzothiophene
  • 1,2,4-Triazole
  • 6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene
  • 4-methyl-4H-1,2,4-triazole-3-thiol

This compound’s unique structure and properties make it a valuable subject for further research and development in various scientific fields.

Properties

IUPAC Name

3-(6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4-methyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3S2/c1-15(2,3)9-5-6-10-11(8-20-12(10)7-9)13-16-17-14(19)18(13)4/h8-9H,5-7H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZRENALTDLJBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC=C2C3=NNC(=S)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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